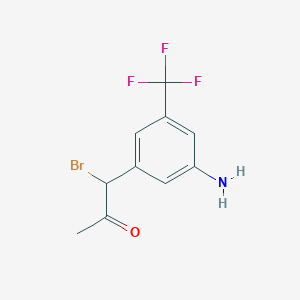
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino and trifluoromethyl groups. One common method involves the reaction of 3-amino-5-(trifluoromethyl)benzene with a bromopropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. Its trifluoromethyl group enhances its binding affinity and stability, making it a potent candidate for drug development and biochemical studies.
Comparación Con Compuestos Similares
3-Amino-5-trifluoromethyl[1,2,4]-triazole: Shares the trifluoromethyl and amino groups but differs in the core structure.
Trifluoromethyl-β-diketones: Contains the trifluoromethyl group and exhibits similar reactivity patterns.
Uniqueness: 1-(3-Amino-5-(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its combination of functional groups and the presence of a bromopropanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9BrF3NO |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-[3-amino-5-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)9(11)6-2-7(10(12,13)14)4-8(15)3-6/h2-4,9H,15H2,1H3 |
Clave InChI |
KQYKCXQMDCTFTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


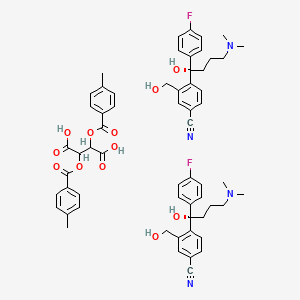
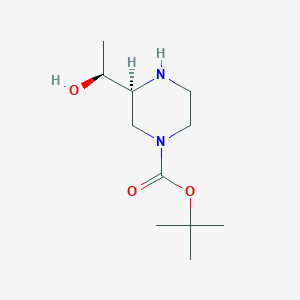

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
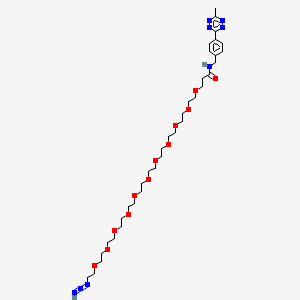
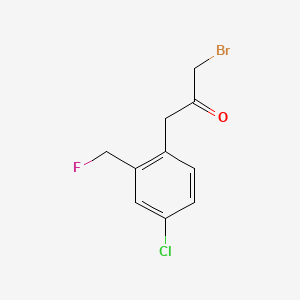
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
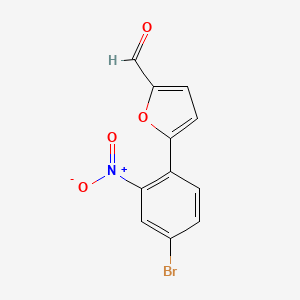

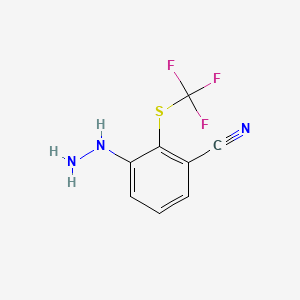
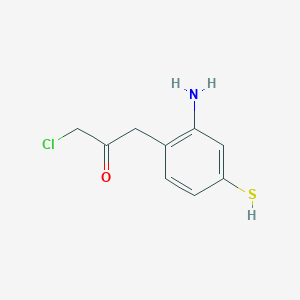
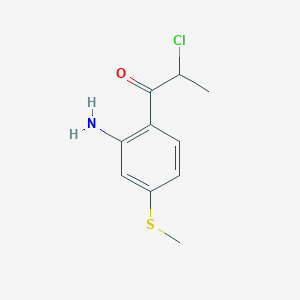
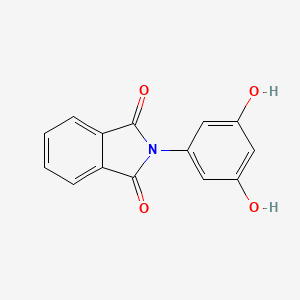
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
